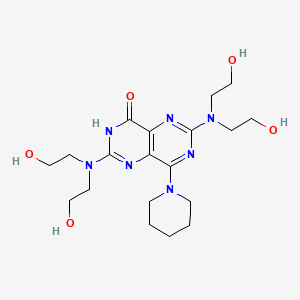

4-Despiperidinyl-4-hydroxy Dipyridamole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

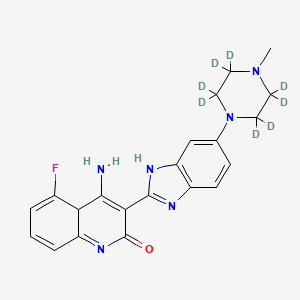

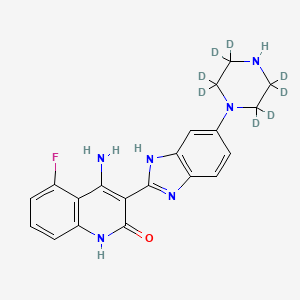

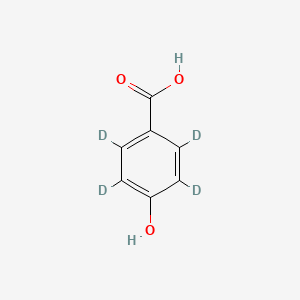

4-Despiperidinyl-4-hydroxy Dipyridamole is a compound with the molecular formula C19H31N7O5 . It has a molecular weight of 437.5 g/mol . The IUPAC name for this compound is 2,6-bis [bis (2-hydroxyethyl)amino]-4-piperidin-1-yl-7 H -pyrimido [5,4-d]pyrimidin-8-one .

Molecular Structure Analysis

The InChI representation of the compound is InChI=1S/C19H31N7O5/c27-10-6-25 (7-11-28)18-21-15-14 (16 (22-18)24-4-2-1-3-5-24)20-19 (23-17 (15)31)26 (8-12-29)9-13-30/h27-30H,1-13H2, (H,20,23,31) . The Canonical SMILES representation is C1CCN (CC1)C2=NC (=NC3=C2N=C (NC3=O)N (CCO)CCO)N (CCO)CCO .Physical and Chemical Properties Analysis

The compound has a computed XLogP3-AA value of -1.7 . It has 5 hydrogen bond donors and 10 hydrogen bond acceptors . The compound has 11 rotatable bonds . The topological polar surface area is 158 Ų . The heavy atom count is 31 .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity Analysis

The study of antioxidants, including methods for determining antioxidant activity, is a crucial area of research due to its implications across various fields such as food engineering, medicine, and pharmacy. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) test are critical for understanding the antioxidant capacity of complex samples, including potentially 4-Despiperidinyl-4-hydroxy Dipyridamole (Munteanu & Apetrei, 2021).

Catalytic and Photocatalytic Applications

Layered double hydroxides (LDHs) and their derivatives serve as heterogeneous and recyclable catalysts/catalyst supports for a variety of reactions. These materials are explored for their potential in organic/pharmaceutical synthesis, clean energy production, and environmental pollution control. The development of such catalysts could be relevant to the synthesis or modification of compounds like this compound (Xu et al., 2011).

Bioactive Marker and Signal Molecule Studies

Research into bioactive markers such as 4-hydroxynonenal highlights the significance of understanding oxidative stress and its markers in the pathogenesis of various diseases. These studies are critical for elucidating the biological activities of reactive compounds and could inform the research on similar compounds, including this compound (Žarković, 2003).

Advanced Oxidation Processes

Persulfate-based advanced oxidation processes (AOPs) are gaining attention as an alternative to traditional AOPs for water treatment. These processes, involving various in-situ generated oxidants, could be relevant for the degradation or modification of pharmaceutical compounds, potentially including this compound (Lee, von Gunten, & Kim, 2020).

Wirkmechanismus

Target of Action

The primary target of 4-Despiperidinyl-4-hydroxy Dipyridamole is similar to that of Dipyridamole, which is a phosphodiesterase inhibitor . It blocks the uptake and metabolism of adenosine by erythrocytes and vascular endothelial cells .

Mode of Action

This compound likely inhibits both adenosine deaminase and phosphodiesterase, preventing the degradation of cAMP, an inhibitor of platelet function . This elevation in cAMP blocks the release of arachidonic acid from membrane phospholipids and reduces thromboxane A2 activity .

Biochemical Pathways

The compound affects the biochemical pathway involving cAMP and arachidonic acid. By inhibiting the degradation of cAMP, it increases the concentration of this molecule, which in turn inhibits platelet function . This leads to a decrease in the release of arachidonic acid from membrane phospholipids, reducing the activity of thromboxane A2, a potent vasoconstrictor and platelet aggregator .

Pharmacokinetics

It is known that the compound is slightly soluble in dmso and methanol , which may affect its absorption and distribution in the body. More research is needed to fully understand its ADME properties.

Result of Action

The result of the action of this compound is a reduction in platelet aggregation and vasoconstriction due to its effect on cAMP levels and thromboxane A2 activity . This can potentially lead to a decrease in the risk of thrombotic events.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action, efficacy, and stability may be affected by the chemical environment in the body . Additionally, factors such as pH, temperature, and the presence of other substances could potentially influence its action.

Eigenschaften

IUPAC Name |

2,6-bis[bis(2-hydroxyethyl)amino]-4-piperidin-1-yl-7H-pyrimido[5,4-d]pyrimidin-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N7O5/c27-10-6-25(7-11-28)18-21-15-14(16(22-18)24-4-2-1-3-5-24)20-19(23-17(15)31)26(8-12-29)9-13-30/h27-30H,1-13H2,(H,20,23,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCDJNOCBFGVQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC3=C2N=C(NC3=O)N(CCO)CCO)N(CCO)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N7O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747572 |

Source

|

| Record name | 2,6-Bis[bis(2-hydroxyethyl)amino]-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68006-07-5 |

Source

|

| Record name | 2,6-Bis[bis(2-hydroxyethyl)amino]-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide](/img/structure/B565580.png)

![2-hydroxyethyl 3-[4-methyl-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoate](/img/structure/B565582.png)

![ethyl 4-(3-methoxy-3-oxopropyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B565584.png)